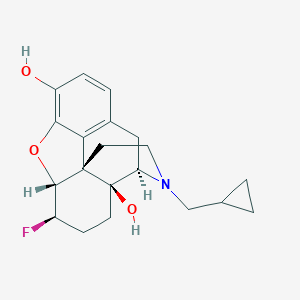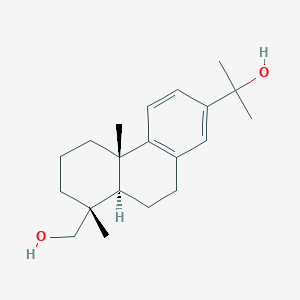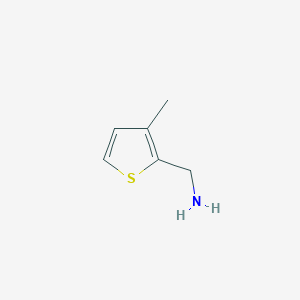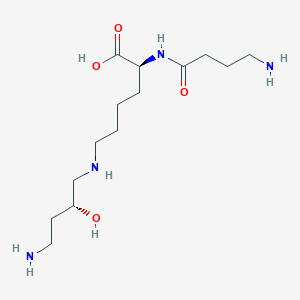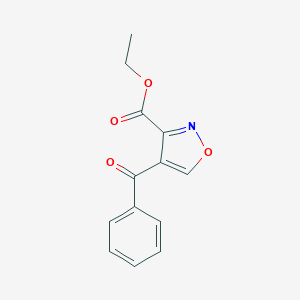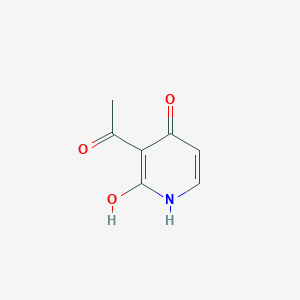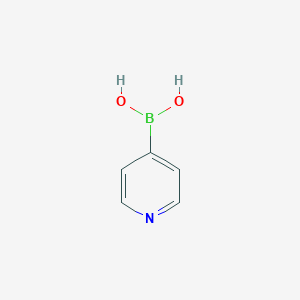
Pyridine-4-boronic acid
描述
Synthesis Analysis
The synthesis of pyridine-4-boronic acid and related boron-containing compounds has been extensively studied, with methods evolving to improve efficiency, yield, and environmental sustainability. One notable approach involves the use of catalytic vapor phase pyridine synthesis, leveraging acetaldehyde, formaldehyde, and ammonia. This method, utilizing HZSM-5 as a catalyst, is highlighted for its unique structural and acidity properties, optimizing the synthesis process for growing demand (K. Suresh Kumar Reddy et al., 2012).
科学研究应用
Suzuki-Miyaura Coupling Reactions
- Scientific Field : Organic Chemistry
- Application Summary : Pyridine-4-boronic acid is used as a reagent in palladium-catalyzed Suzuki-Miyaura coupling reactions . This reaction is widely used in synthetic organic chemistry for the synthesis of various organic compounds .
- Methods of Application : The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (like Pyridine-4-boronic acid) with an organic halide in the presence of a palladium catalyst .
- Results or Outcomes : The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds, particularly those used in drug discovery and pharmaceutical research .
Ligand-Free Palladium-Catalyzed Suzuki Coupling Reaction
- Scientific Field : Organic Chemistry
- Application Summary : Pyridine-4-boronic acid is used in ligand-free palladium-catalyzed Suzuki coupling reactions .
- Methods of Application : This reaction is carried out under microwave irradiation .
- Results or Outcomes : The details of the results or outcomes of this application are not specified in the available resources .
Preparation of HIV-1 Protease Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyridine-4-boronic acid has been used in the preparation of HIV-1 protease inhibitors .
- Methods of Application : The specific methods of application or experimental procedures are not specified in the available resources .
- Results or Outcomes : The use of Pyridine-4-boronic acid in the preparation of HIV-1 protease inhibitors contributes to the development of potential treatments for HIV .
Potential Cancer Therapeutics
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyridine-4-boronic acid has been used in the preparation of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors .
- Methods of Application : The specific methods of application or experimental procedures are not specified in the available resources .
- Results or Outcomes : The use of Pyridine-4-boronic acid in the preparation of these inhibitors contributes to the development of potential treatments for cancer .
Catalyst for Amide Synthesis Reactions
- Scientific Field : Organic Chemistry
- Application Summary : Pyridine-4-boronic acid can act as a catalyst for amide synthesis reactions . It promotes dehydrative condensation to generate amides, serving as a key intermediate in the production of peptides and proteins .
- Methods of Application : In the presence of carboxylic acids and amines, Pyridine-4-boronic acid promotes dehydrative condensation to synthesize amides .
- Results or Outcomes : The use of Pyridine-4-boronic acid in amide synthesis reactions contributes to the production of peptides and proteins .
Building Blocks in Crystal Engineering
- Scientific Field : Material Science
- Application Summary : Pyridine-4-boronic acid is a useful building block in crystal engineering . Its ability to form hydrogen bonds and interact with metal ions makes it highly useful in the design and synthesis of novel materials .
- Methods of Application : The specific methods of application or experimental procedures are not specified in the available resources .
- Results or Outcomes : The use of Pyridine-4-boronic acid in crystal engineering opens up new opportunities for the development of novel materials and processes .
Catalyst for Regioselective Activation of Polyols or Epoxide Opening
- Scientific Field : Organic Chemistry
- Application Summary : Pyridine-4-boronic acid has been used as a catalyst for regioselective activation of polyols or epoxide opening .
- Methods of Application : The specific methods of application or experimental procedures are not specified in the available resources .
- Results or Outcomes : The use of Pyridine-4-boronic acid in these reactions contributes to the development of novel organic compounds .
Building Blocks in Double Suzuki Coupling
- Scientific Field : Organic Chemistry
- Application Summary : Pyridine-4-boronic acid is used as a building block in double Suzuki coupling .
- Methods of Application : The specific methods of application or experimental procedures are not specified in the available resources .
- Results or Outcomes : The use of Pyridine-4-boronic acid in double Suzuki coupling contributes to the synthesis of various organic compounds .
未来方向
Pyridine-4-boronic acid exhibits a range of interesting properties, making it highly useful in the design and synthesis of novel materials . Its ability to form hydrogen bonds and interact with metal ions makes it a useful building block in crystal engineering . Therefore, extending the studies with boronic acids in Medicinal Chemistry could lead to the discovery of new promising drugs .
属性
IUPAC Name |
pyridin-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO2/c8-6(9)5-1-3-7-4-2-5/h1-4,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLULGIRFKAWHOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370269 | |
| Record name | Pyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-4-boronic acid | |
CAS RN |
1692-15-5 | |
| Record name | Pyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

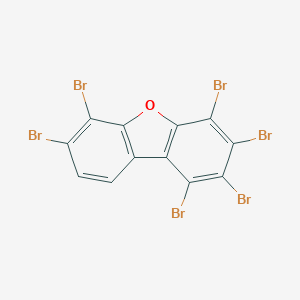
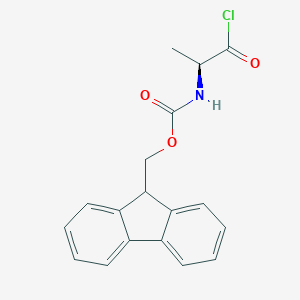
![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)
